

Application Note: Chiral Separation of 3-ADON and 15-ADON Mycotoxins

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Compound of Interest

Compound Name: 3-Acetyldeoxynivalenol

Cat. No.: B190510

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Introduction

Deoxynivalenol (DON) and its acetylated derivatives, **3-acetyldeoxynivalenol** (3-ADON) and 15-acetyldeoxynivalenol (15-ADON), are mycotoxins commonly found in cereal grains, produced by fungi of the *Fusarium* genus.[1][2] The specific acetylated isomer present is significant as it indicates the chemotype of the infecting *Fusarium* species and can have different toxicological properties.[3] However, 3-ADON and 15-ADON are positional isomers with identical mass-to-charge ratios, making their separation and individual quantification a significant analytical challenge for standard chromatographic techniques.[1][4][5]

This application note details a validated method for the baseline separation of 3-ADON and 15-ADON using a chiral stationary phase, coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and accurate quantification in a wheat matrix.[1][4][5] The protocol provides a robust and reproducible workflow, from sample preparation using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the final analysis.

Analytical Performance

The use of a YMC CHIRAL ART Cellulose-sc chiral column enables the successful chromatographic separation of the 3-ADON and 15-ADON isomers, which is not achievable with standard C18 or HILIC columns.[1] This method demonstrates excellent performance characteristics suitable for routine analysis and research applications.

Quantitative Data Summary

Parameter	3-Acetyldeoxynivalenol (3-ADON)	15-Acetyldeoxynivalenol (15-ADON)
Retention Time (min)	10.06	8.80
Resolution (Rs)	> 1.5	> 1.5
Limit of Detection (LOD)	4 µg/kg	4 µg/kg
Limit of Quantification (LOQ)	8 µg/kg	8 µg/kg
Recovery	80 - 120%	80 - 120%
Reproducibility (%RSD)	< 20%	< 20%

Table 1: Performance characteristics of the chiral LC-MS/MS method for the analysis of 3-ADON and 15-ADON in wheat.[1][6]

Experimental Protocols

Sample Preparation: QuEChERS Protocol for Wheat

This protocol is adapted for the extraction of 3-ADON and 15-ADON from a wheat matrix.

Materials:

- Homogenized wheat sample
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN) with 1% acetic acid
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
- Centrifuge
- Vortex mixer

Procedure:

- Weigh 5 g of the homogenized wheat sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.
- Add 10 mL of acetonitrile with 1% acetic acid.
- Add the QuEChERS extraction salt packet to the tube.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Transfer the upper acetonitrile layer to a d-SPE tube.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Collect the supernatant and filter through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: YMC CHIRAL ART Cellulose-sc (3.0 mm \times 250 mm, 3 μm)[4]
- Mobile Phase A: 5 mM Ammonium Acetate in water
- Mobile Phase B: Methanol[1]

- Gradient Program:
 - 0-12 min: 15-90% B
 - 12-25 min: 90% B
 - 25-28 min: 90-15% B
 - 28-30 min: 15% B (re-equilibration)[5]
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

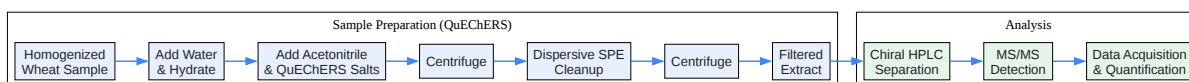
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative mode
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
3-ADON	339.1	137.1
15-ADON	339.1	261.1

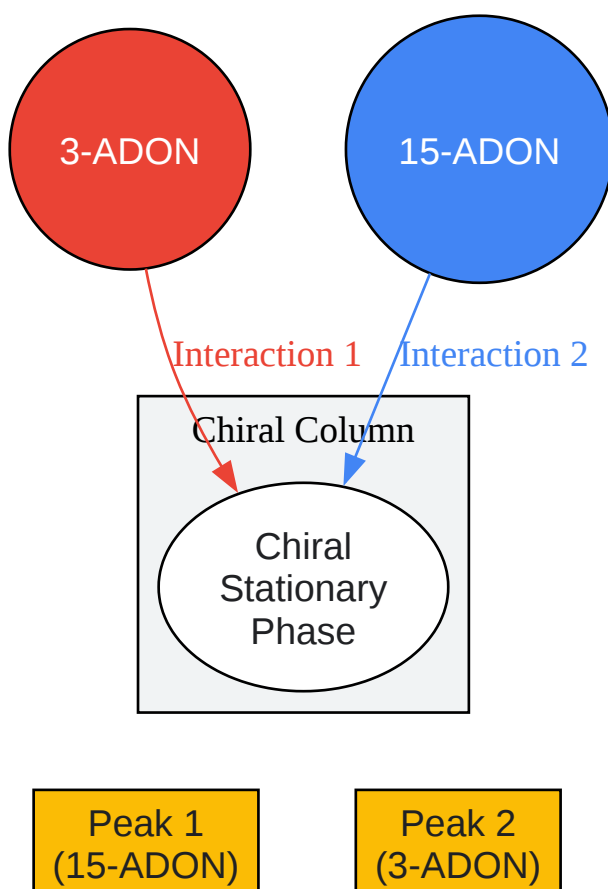
Table 2: MRM transitions for the quantification of 3-ADON and 15-ADON.[1]

Visualizations



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Caption: Experimental workflow for 3-ADON and 15-ADON analysis.



Differential interaction with the chiral stationary phase leads to separation.

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Caption: Principle of chiral separation for 3-ADON and 15-ADON.

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